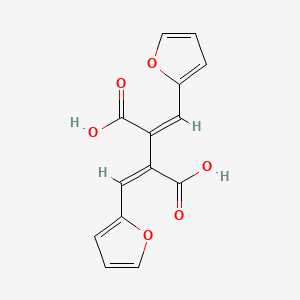

rac-Hesperetin 3'-O-β-D-Glucuronide (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-Hesperetin 3’-O-β-D-Glucuronide is a flavonoid compound derived from hesperetin, which is found in citrus fruits . It has attracted significant interest in scientific research due to its potential health benefits. It has the ability to scavenge free radicals, effectively combating oxidative stress, which is an underlying factor in numerous health conditions .

Applications De Recherche Scientifique

Metabolism and Bioavailability :

- Hesperetin, including its glucuronides like rac-Hesperetin 3'-O-β-D-Glucuronide, are primary metabolites found in plasma after the oral administration of hesperidin, a flavonoid present in citrus fruits. These metabolites have been identified and quantified in rat plasma, providing insight into the metabolic fate of dietary hesperidin (Matsumoto et al., 2004).

- Glucosyl hesperidin, a water-soluble derivative of hesperidin, shows a similar metabolic profile to hesperidin and is absorbed more rapidly and efficiently due to its high water solubility. This suggests an enhanced bioavailability for glucosyl hesperidin as compared to hesperidin (Yamada et al., 2006).

Biological Activities :

- Hesperetin glucuronides, including rac-Hesperetin 3'-O-β-D-Glucuronide, are associated with various biological activities. For instance, hesperetin-7-O-glucuronide exhibits hypotensive, vasodilatory, and anti-inflammatory activities, impacting hypertension and endothelial dysfunction. This highlights the potential therapeutic applications of hesperetin glucuronides in cardiovascular health (Yamamoto et al., 2013).

Interactions with Cellular and Molecular Pathways :

- Studies on hesperetin glucuronides have shown that they can activate peroxisome proliferator-activated receptor-γ (PPARγ), a receptor involved in the regulation of metabolism. This activation can lead to various effects such as the differentiation of adipocytes, indicating a role in metabolic processes (Gamo et al., 2014).

Pharmacokinetics and Tissue Distribution :

- Pharmacokinetic studies of hesperetin and its derivatives, including rac-Hesperetin 3'-O-β-D-Glucuronide, help in understanding their absorption, distribution, metabolism, and excretion in the body. Such studies are crucial for developing potential therapeutic applications (Shen et al., 2016).

Mécanisme D'action

- The primary targets of rac-Hesperetin 3’-O-β-D-Glucuronide (referred to as HPT3′G) are not well-documented in the literature. However, it is known that HPT3′G is a metabolite of hesperidin, which is hydrolyzed into hesperetin in the gastrointestinal tract and then conjugated during absorption .

- HPT3′G may exert its effects through various mechanisms. One possibility is its ability to scavenge free radicals, combating oxidative stress—an underlying factor in numerous health conditions .

Target of Action

Mode of Action

Scientists continue to explore its effects in various contexts, aiming to uncover its precise targets and downstream effects . 🍊🌿

Analyse Biochimique

Biochemical Properties

rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers): plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-glucuronidase, which hydrolyzes the glucuronide conjugate, releasing the active hesperetin molecule. This interaction is essential for the bioavailability and activity of the compound in the body. Additionally, rac-Hesperetin 3’-O-β-D-Glucuronide has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival .

Cellular Effects

rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers): exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can decrease hydrogen peroxide-induced intracellular adhesion molecule-1 and monocyte chemoattractant protein-1 mRNA expression in rat aortic endothelial cells . This indicates its potential anti-inflammatory and protective effects on endothelial cells, which are crucial for maintaining vascular health.

Molecular Mechanism

The molecular mechanism of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) involves several key interactions at the molecular level. The compound is known to scavenge free radicals, thereby combating oxidative stress, which is an underlying factor in numerous health conditions . It also modulates various signaling pathways associated with inflammation and cell proliferation. One notable pathway influenced by rac-Hesperetin 3’-O-β-D-Glucuronide is the NF-κB pathway. By inhibiting the activity of this pathway, the compound contributes to the attenuation of inflammation and the promotion of cell health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to rac-Hesperetin 3’-O-β-D-Glucuronide has been observed to have sustained anti-inflammatory and antioxidant effects, which are beneficial for cellular health .

Dosage Effects in Animal Models

The effects of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, there may be threshold effects, and the compound could potentially exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .

Metabolic Pathways

rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers): is involved in several metabolic pathways. It is primarily metabolized by the enzyme β-glucuronidase, which hydrolyzes the glucuronide conjugate to release the active hesperetin molecule. This process is crucial for the bioavailability and activity of the compound in the body. Additionally, rac-Hesperetin 3’-O-β-D-Glucuronide can influence metabolic flux and metabolite levels, contributing to its overall biological effects .

Transport and Distribution

The transport and distribution of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can localize to various cellular compartments, where it exerts its effects. The distribution of rac-Hesperetin 3’-O-β-D-Glucuronide within tissues can also influence its therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular localization of rac-Hesperetin 3’-O-β-D-Glucuronide can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of rac-Hesperetin 3'-O-β-D-Glucuronide involves the glucuronidation of hesperetin. This can be achieved through the use of a glucuronidation agent such as glucuronic acid or its derivatives.", "Starting Materials": [ "Hesperetin", "Glucuronic acid or its derivatives", "Solvent" ], "Reaction": [ "Dissolve hesperetin and glucuronic acid or its derivatives in a suitable solvent", "Add a catalyst such as sulfuric acid or a suitable enzyme", "Heat the mixture to a suitable temperature and incubate for a suitable time period", "Quench the reaction by adding a suitable quenching agent such as sodium bicarbonate", "Extract the product using a suitable solvent", "Purify the product using techniques such as column chromatography or recrystallization" ] } | |

Numéro CAS |

1237479-05-8 |

Formule moléculaire |

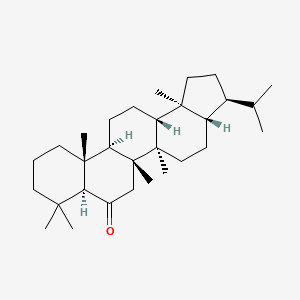

C22H22O12 |

Poids moléculaire |

478.406 |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1 |

Clé InChI |

PJAUEKWZQWLQSU-WDXLFLMVSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonymes |

5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)